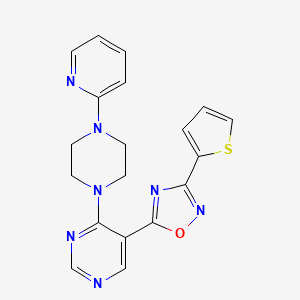

5-(4-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

描述

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a piperazine group linked to a pyridine ring and a 1,2,4-oxadiazole moiety bearing a thiophene substituent. The 1,2,4-oxadiazole ring acts as a bioisostere, enhancing metabolic stability compared to ester or amide functionalities .

属性

IUPAC Name |

5-[4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7OS/c1-2-6-21-16(5-1)25-7-9-26(10-8-25)18-14(12-20-13-22-18)19-23-17(24-27-19)15-4-3-11-28-15/h1-6,11-13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSOPHYMUQVEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(4-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anticancer therapies. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridinyl moiety, which is known for its role in enhancing biological activity.

- A piperazine ring, often associated with pharmacological properties.

- A pyrimidine unit that may interact with various biological targets.

- An oxadiazole ring, which has been linked to significant antitumor activities.

Antitubercular Activity

Recent studies have demonstrated the potential of similar compounds in combating Mycobacterium tuberculosis. For instance, derivatives with similar structures have shown IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra . The molecular interactions of these compounds suggest their suitability for further development as anti-tubercular agents.

| Compound | IC90 (μM) | Remarks |

|---|---|---|

| 6a | 3.73 | Highly active |

| 6e | 40.32 | Moderate activity |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, certain derivatives exhibited IC50 values ranging from 0.12 to 2.78 μM against various cancer cell lines (MCF-7, A549, A375) . The introduction of electron-withdrawing groups (EWGs) significantly enhanced the antiproliferative activities of these compounds.

| Compound Type | IC50 Range (μM) | Target Cell Lines |

|---|---|---|

| Oxadiazole Derivatives | 0.12 - 2.78 | MCF-7, A549, A375 |

The mechanism by which these compounds exert their effects often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair . Inhibiting DHFR can lead to reduced proliferation of cancer cells due to impaired nucleotide synthesis.

Case Study 1: Antitubercular Screening

In a study focusing on the synthesis and evaluation of pyridopyrimidine derivatives, several compounds were tested for their anti-tubercular activity. The most promising candidates showed significant inhibitory effects against Mycobacterium tuberculosis, indicating that modifications to the pyrimidine and piperazine components can enhance efficacy .

Case Study 2: Anticancer Evaluation

Another study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The results indicated that specific structural modifications led to increased cytotoxicity against breast cancer cells (MCF-7) through mechanisms involving apoptosis and cell cycle arrest .

相似化合物的比较

Pyrazolopyrimidine and Triazolopyrimidine Derivatives ()

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2) and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (compounds 6–9) share a pyrimidine backbone but differ in substituents and fused ring systems.

Imidazo[4,5-b]pyridine-Based Kinase Inhibitors ()

Compound 10d (3-((4-(6-bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole) shares a piperazine substituent but differs in core structure.

Thiazolidinone Derivatives ()

The compound (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one features a thiazolidinone ring instead of oxadiazole.

- The hydroxyethyl-piperazine in this analog improves water solubility, whereas the pyridin-2-yl group in the target compound may enhance lipophilicity and blood-brain barrier penetration .

Table 1: Structural and Inferred Property Comparison

*Predicted based on substituent polarity .

Methodological Considerations in Compound Comparison ()

- Similarity Metrics : Virtual screening methods (e.g., Tanimoto coefficient, shape-based alignment) would highlight the target compound’s unique oxadiazole-thiophene motif as a distinguishing feature .

常见问题

Q. What synthetic strategies are effective for preparing 5-(4-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves multi-step reactions:

Heterocyclic Core Formation : Construct the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in ethanol or DMF .

Substituent Introduction :

- The pyrimidin-5-yl group can be introduced via Suzuki-Miyaura coupling using palladium catalysts .

- Piperazine derivatives (e.g., 4-(pyridin-2-yl)piperazine) are attached via nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMSO) at 80–100°C .

Thiophene Functionalization : Thiophen-2-yl groups are often added using thiophene-2-carboxylic acid derivatives in the presence of coupling agents like EDCI .

Key Considerations : Monitor reaction progress via TLC and optimize yields by varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions. For complex splitting patterns (e.g., pyridine or piperazine protons), employ 2D techniques like COSY and HSQC .

- IR Spectroscopy : Identify characteristic bands for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) in the oxadiazole ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for heterocyclic cores .

Data Interpretation Tip : Compare experimental spectra with DFT-calculated vibrational frequencies or NMR chemical shifts for ambiguous signals .

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using ciprofloxacin and fluconazole as controls .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like bacterial DNA gyrase or human kinases, leveraging PyMOL for visualization .

Advanced Research Questions

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

Methodological Answer:

- Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -NH₂) to the pyrimidine or piperazine moieties. Use logP calculations (e.g., ChemAxon) to guide modifications .

- Metabolic Stability : Replace labile ester groups with amides or heterocycles (e.g., 1,2,4-triazoles) to reduce CYP450-mediated degradation .

- Prodrug Design : Synthesize phosphate or acetylated derivatives to improve oral bioavailability, validated via in vitro hydrolysis assays in simulated gastric fluid .

Q. How should researchers resolve discrepancies between computational predictions and experimental biological data?

Methodological Answer:

- Re-evaluate Docking Parameters : Adjust grid box size and flexibility of binding pockets in AutoDock to account for protein conformational changes .

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants directly .

- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes and identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd₂(dba)₃/XPhos for Suzuki couplings, which may reduce byproducts compared to Pd(PPh₃)₄ .

- Microwave-Assisted Synthesis : Apply microwave irradiation (100–150°C, 300 W) to reduce reaction times for cyclization steps from hours to minutes .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of column chromatography for intermediates to save time .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Piperazine Modifications : Replace pyridin-2-yl with fluorinated aryl groups (e.g., 4-fluorophenyl) to enhance lipophilicity and blood-brain barrier penetration .

- Oxadiazole Ring Variants : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate effects on antimicrobial potency .

- Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., -Cl) at the thiophene 5-position to modulate electronic properties and binding affinity .

Q. What analytical methods ensure purity and stability of the compound?

Methodological Answer:

- HPLC Analysis : Use a C18 column with acetonitrile/water (0.1% TFA) gradient elution. Monitor degradation products at accelerated stability conditions (40°C/75% RH) .

- X-ray Crystallography : Confirm crystal structure via CCP4 software suite for high-purity batches (>98%) .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. How can researchers address low solubility in biological assays?

Methodological Answer:

Q. What are best practices for replicating conflicting biological results?

Methodological Answer:

- Standardize Assay Conditions : Use the same cell passage number, serum batch, and incubation time (e.g., 48 hours for MTT assays) .

- Control Compound Validation : Include reference inhibitors (e.g., imatinib for kinase assays) to confirm assay functionality .

- Data Triangulation : Cross-validate results with orthogonal methods (e.g., Western blotting for kinase inhibition alongside enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。